molecular formula C21H19N5OS B2616670 N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 852372-73-7

N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No. B2616670
CAS RN: 852372-73-7
M. Wt: 389.48
InChI Key: NWIYJKZWUQCRCY-UHFFFAOYSA-N
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Description

“N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is a compound that contains a triazole moiety . Triazole compounds are five-membered heterocycles with three nitrogen atoms and two carbon atoms . They are readily capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Synthesis Analysis

The synthesis of triazole derivatives involves aromatic nucleophilic substitution . For example, a series of novel [1,2,4]triazolo[4,3-a]quinoxaline derivatives were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol .

Mechanism of Action

The exact mechanism of action of N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide is not fully understood. However, studies have suggested that this compound acts by inhibiting various enzymes and signaling pathways involved in cancer cell growth, microbial growth, and inflammation.
Biochemical and Physiological Effects:
This compound has been found to have interesting biochemical and physiological effects. Some of these effects include:
1. Inhibition of cancer cell growth: This compound has been found to inhibit the growth of various cancer cells by inducing apoptosis and inhibiting cell proliferation.
2. Inhibition of microbial growth: this compound has been found to inhibit the growth of various bacterial and fungal strains by disrupting their cell membranes.
3. Inhibition of inflammation: This compound has been found to inhibit the release of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has several advantages and limitations for lab experiments. Some of the advantages include:
1. High potency: This compound has been found to be highly potent, making it a potential candidate for further research.
2. Versatility: this compound has been found to have various applications in scientific research, making it a versatile compound.
Some of the limitations of this compound include:
1. Limited solubility: this compound has limited solubility in water, which can make it difficult to use in some experiments.
2. Limited stability: This compound has limited stability, which can make it difficult to store and use in experiments.

Future Directions

There are several future directions for research involving N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide. Some of these directions include:
1. Further studies on the mechanism of action of this compound.
2. Development of new derivatives of this compound with improved potency and solubility.
3. Studies on the pharmacokinetics and pharmacodynamics of this compound.
4. In vivo studies to evaluate the efficacy of this compound in animal models.
5. Studies on the potential toxicity and safety of this compound.
Conclusion:
This compound is a compound that has been synthesized and studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further research. The synthesis method of this compound involves a multistep process that begins with the reaction of 3-phenyl-1H-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol with ethyl 2-bromoacetate. The scientific research applications of this compound include anticancer activity, antimicrobial activity, and anti-inflammatory activity. The advantages and limitations of this compound for lab experiments have been discussed, along with future directions for research involving this compound.

Synthesis Methods

The synthesis of N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide involves a multistep process that begins with the reaction of 3-phenyl-1H-[1,2,4]triazolo[4,3-b]pyridazine-6-thiol with ethyl 2-bromoacetate in the presence of potassium carbonate. This reaction results in the formation of ethyl 2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate. The next step involves the reaction of this compound with phenethylamine in the presence of sodium hydride, resulting in the formation of this compound.

Scientific Research Applications

N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide has been studied for its potential applications in scientific research. This compound has been found to have interesting biochemical and physiological effects, making it a promising candidate for further research. Some of the scientific research applications of this compound include:
1. Anticancer activity: this compound has been found to have anticancer activity. Studies have shown that this compound inhibits the growth of cancer cells and induces apoptosis, making it a potential candidate for cancer therapy.
2. Antimicrobial activity: This compound has also been found to have antimicrobial activity. Studies have shown that it inhibits the growth of various bacterial and fungal strains, making it a potential candidate for the development of new antimicrobial agents.
3. Anti-inflammatory activity: this compound has been found to have anti-inflammatory activity. Studies have shown that it inhibits the release of pro-inflammatory cytokines, making it a potential candidate for the treatment of inflammatory diseases.

Safety and Hazards

While specific safety and hazard information for “N-phenethyl-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is not available, it’s important to note that triazole compounds are commonly used in medicinal chemistry due to their safety profile and excellent therapeutic index .

properties

IUPAC Name

N-(2-phenylethyl)-2-[(3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5OS/c27-19(22-14-13-16-7-3-1-4-8-16)15-28-20-12-11-18-23-24-21(26(18)25-20)17-9-5-2-6-10-17/h1-12H,13-15H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWIYJKZWUQCRCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NN3C(=NN=C3C4=CC=CC=C4)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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